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Compound of Interest

Compound Name: Sofosbuvir impurity B

Cat. No.: B1150401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation mechanism

of Sofosbuvir impurity B, a critical aspect in the quality control and stability assessment of the

antiviral drug Sofosbuvir. By understanding the conditions and pathways leading to its

formation, researchers and drug development professionals can devise strategies to minimize

its presence, ensuring the safety and efficacy of the final drug product.

Executive Summary
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, can degrade under certain conditions

to form various impurities. Among these, Sofosbuvir impurity B is a significant degradation

product formed under basic hydrolytic stress. This guide elucidates the chemical identity of

impurity B, details the mechanism of its formation, provides quantitative data from forced

degradation studies, and outlines the experimental protocols for its identification and analysis.

Chemical Identity of Sofosbuvir and Impurity B
Sofosbuvir is a prodrug, chemically identified as Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-

dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-

phosphoryl]amino] propanoate.[1] During its synthesis and storage, or under specific stress

conditions, it can degrade. Forced degradation studies have been instrumental in identifying

and characterizing its impurities.
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Sofosbuvir Impurity B, as identified in detailed forced degradation studies, is the result of the

hydrolysis of both the isopropyl ester and the phenoxy group from the phosphoramidate moiety

of Sofosbuvir under basic conditions.[1]

Table 1: Chemical Identification of Sofosbuvir and Impurity B

Compound Chemical Name Molecular Formula
Molecular Weight (
g/mol )

Sofosbuvir

Isopropyl (2S)-2-

[[[(2R, 3R, 4R, 5R)-5-

(2,4-dioxopyrimidin-1-

yl)-4-fluoro-3-hydroxy-

4-methyl-

tetrahydrofuran-2-

yl]methoxy-phenoxy-

phosphoryl]amino]

propanoate

C22H29FN3O9P 529.45

Sofosbuvir Impurity B

(S)-2-((R)-(((2R, 3R,

4R, 5R)-5-(2,4-dioxo-

3,4-dihydropyrimidin-

1(2H)-yl)-4-fluoro-3-

hydroxy-4-

methyltetrahydrofuran

-2-yl)methoxy)

(hydroxy)phosphoryla

mino)propanoic acid

C13H19FN3O9P 411.08

Source: Pottabathini et al., 2016[1]

Mechanism of Formation of Sofosbuvir Impurity B
The formation of Sofosbuvir impurity B is a result of base-catalyzed hydrolysis. The

phosphoramidate linkage in the Sofosbuvir molecule is susceptible to cleavage under alkaline

conditions. The reaction proceeds through a nucleophilic attack of hydroxide ions on the

phosphorus center and the carbonyl carbon of the isopropyl ester.
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The proposed mechanism involves two main hydrolytic events:

Hydrolysis of the Isopropyl Ester: The ester linkage of the L-alanine isopropyl ester moiety is

hydrolyzed to a carboxylic acid.

Hydrolysis of the Phenyl Ester: The phenoxy group attached to the phosphorus atom is

cleaved and replaced by a hydroxyl group.

These reactions lead to the formation of the corresponding phosphonic acid derivative, which is

Sofosbuvir impurity B.

Sofosbuvir Reaction Conditions Intermediate (Proposed) Sofosbuvir Impurity B

Sofosbuvir
(C22H29FN3O9P)

Base Hydrolysis
(e.g., 0.5 N NaOH, 60°C)

Subjected to Hydrolyzed Isopropyl Ester
(S)-2-((R)-(((...)-methoxy)(phenoxy)phosphorylamino)propanoic acid

Leads to
(Hydrolysis of ester) Sofosbuvir Impurity B

(C13H19FN3O9P)

Further Hydrolysis
(Cleavage of phenoxy group)

Click to download full resolution via product page

Caption: Proposed formation pathway of Sofosbuvir Impurity B.

Quantitative Data from Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a drug substance. In a

key study, Sofosbuvir was subjected to various stress conditions as per ICH guidelines. The

degradation was most significant under basic conditions.

Table 2: Summary of Forced Degradation of Sofosbuvir
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Stress Condition
Reagents and
Conditions

Duration
Total Degradation
(%)

Acidic Hydrolysis 1 N HCl
10 hours (reflux at

80°C)
8.66

Basic Hydrolysis 0.5 N NaOH 24 hours (at 60°C) 45.97

Oxidative 30% H2O2 2 days (at 80°C)
Minor degradation

(0.79%)

Thermal Dry Heat - Stable

Photolytic UV light at 254 nm 24 hours Stable

Source: Pottabathini et al., 2016[1]

Under basic conditions, two major degradation products were observed, with one being

significantly more prominent. While the cited study does not provide the exact percentage of

Impurity B alone, the significant total degradation highlights the susceptibility of Sofosbuvir to

basic hydrolysis.

Experimental Protocols
The following are detailed methodologies for the forced degradation study and the analytical

method used for the identification and quantification of Sofosbuvir and its impurities.

Forced Degradation Protocol
This protocol is based on the study by Pottabathini et al. (2016).[1]

Objective: To induce the degradation of Sofosbuvir under various stress conditions to identify

potential degradation products.

Materials:

Sofosbuvir pure drug

Hydrochloric acid (1 N)
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Sodium hydroxide (0.5 N)

Hydrogen peroxide (30%)

Methanol (HPLC grade)

Water (Milli-Q or equivalent)

Ammonium bicarbonate

Lyophilizer

Reflux apparatus

Water bath

Procedure:

Acidic Degradation:

Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCl.

Reflux the solution at 80°C for 10 hours.

Neutralize the solution with ammonium bicarbonate.

Lyophilize the neutralized solution to obtain a solid crude sample.

Dissolve the crude sample in 4 mL of the mobile phase for analysis.

Basic Degradation:

Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH.

Maintain the solution at 60°C for 24 hours.

Neutralize the solution with 1 N HCl.

Evaporate the solvent to obtain a solid residue.
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Dissolve the residue in 5 mL of the mobile phase for analysis.

Oxidative Degradation:

Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H2O2.

Keep the solution at 80°C for 2 days.

Evaporate the solution to obtain a solid and dissolve it in 5 mL of the mobile phase for

analysis.

Acidic Degradation Basic Degradation

Oxidative Degradation

Start: Sofosbuvir Sample (200 mg)

Add 5 mL of 1 N HCl Add 5 mL of 0.5 N NaOH

Add 5 mL of 30% H2O2Reflux at 80°C for 10h

Neutralize with NH4HCO3

Lyophilize

Dissolve in mobile phase

UPLC Analysis

Heat at 60°C for 24h

Neutralize with 1 N HCl

Evaporate

Dissolve in mobile phase

Heat at 80°C for 2 days

Evaporate

Dissolve in mobile phase

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Experimental workflow for forced degradation studies.

Analytical Method for Impurity Profiling
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for

separating Sofosbuvir from its degradation products.

Table 3: UPLC Method Parameters

Parameter Specification

Instrument
Waters Acquity UPLC system with a PDA

detector

Column X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm)

Mobile Phase A 0.1% Formic acid in water

Mobile Phase B Acetonitrile

Gradient Program
Time (min) / %B: 0/10, 0.8/10, 1.5/35, 6.5/90,

8/90, 8.1/10, 10/10

Flow Rate 0.6 mL/min

Column Temperature 35°C

Injection Volume 2.5 µL

Detection Wavelength 260 nm

Source: Pottabathini et al., 2016[1]

Procedure:

Prepare the mobile phases and degas them.

Set up the UPLC system with the specified parameters.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1150401?utm_src=pdf-body-img
https://www.scirp.org/journal/paperinformation?paperid=71906
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare standard solutions of Sofosbuvir and the sample solutions from the forced

degradation studies.

Inject the solutions into the UPLC system and record the chromatograms.

Identify and quantify the peaks corresponding to Sofosbuvir and its impurities based on their

retention times and peak areas.

Isolation and Characterization of Impurity B
Following the forced degradation, Impurity B can be isolated for structural elucidation.

Isolation Technique: Mass-supported auto-purification system.[1]

Characterization Techniques:

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and molecular

formula. For Impurity B, a protonated molecular ion at m/z 412.0900 was observed,

corresponding to the molecular formula C13H20FN3O9P.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, 31P NMR, and 19F

NMR are used to elucidate the detailed chemical structure and stereochemistry.

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in

the molecule.

Conclusion
The formation of Sofosbuvir impurity B is a critical degradation pathway that occurs under

basic hydrolytic conditions. A thorough understanding of its structure, formation mechanism,

and the analytical methods for its detection is paramount for ensuring the quality, safety, and

stability of Sofosbuvir drug products. The information and protocols presented in this guide

provide a solid foundation for researchers and professionals in the pharmaceutical industry to

control and monitor this impurity effectively.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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